1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one
Description
This compound features a benzothiazole core fused with a pyrrolin-2-one ring system. Key substituents include a 6-fluoro group on the benzothiazole, a 2-furylcarbonyl moiety at position 4, a 3-hydroxyl group, and a 4-methylphenyl group at position 5. The structural complexity of this compound suggests tailored electronic and steric properties, which may enhance target specificity and metabolic stability compared to simpler analogs.
Properties
Molecular Formula |
C23H15FN2O4S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O4S/c1-12-4-6-13(7-5-12)19-18(20(27)16-3-2-10-30-16)21(28)22(29)26(19)23-25-15-9-8-14(24)11-17(15)31-23/h2-11,19,28H,1H3 |
InChI Key |
PRRJUAPXNLMRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound with the molecular formula and a molecular weight of 450.4 g/mol. This compound integrates various functional groups, including a benzothiazole moiety, a furan ring, and multiple substituents that suggest potential for diverse biological activities. Its unique structure positions it as a candidate for further research in medicinal chemistry, particularly for its anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the hydroxyl group allows for potential interactions with enzyme active sites, possibly inhibiting their activity.
- Electrophilic Reactions : The fluorine atom in the benzothiazole ring enhances electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing binding affinities with biological targets.
Pharmacological Potential
Research indicates that compounds similar to 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one exhibit significant biological activities:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : The structural features may confer antibacterial and antifungal activities, making it a candidate for developing new antibiotics.
Comparative Analysis
The following table summarizes key features of structurally similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one | C22H12ClFN2O4S | Contains chlorophenyl group | Exhibits antimicrobial activity |
| 1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one | C22H12F2N2O4S | Features fluorophenyl substitution | Potential anticancer effects |
Study on Anticancer Effects
In one study, derivatives of pyrrolinone were evaluated for their anticancer properties against various cancer cell lines. The results indicated that compounds featuring the benzothiazole moiety demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity Evaluation
Another research effort focused on assessing the antimicrobial efficacy of related compounds against common pathogens. The results highlighted that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structural Variations
- Benzothiazole-Pyrrolinone vs. Benzothiazole-Pyrazole: The compound in , 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, replaces the pyrrolin-2-one with a pyrazole ring.
- Triazole vs.
Substituent Effects
- 2-Furylcarbonyl vs. Thiophene-2-carbonyl :
The target compound’s 2-furylcarbonyl group () is less electron-rich than the thiophene-2-carbonyl substituent in 1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one. Thiophene’s sulfur atom may improve lipophilicity, while furan’s oxygen could enhance solubility in polar environments . - 4-Methylphenyl vs. 3-Hydroxyphenyl :
The 4-methylphenyl group in the target compound increases hydrophobicity and steric bulk compared to the 3-hydroxyphenyl group in ’s analog. The hydroxyl group in the latter could improve binding affinity to hydrophilic targets but may reduce metabolic stability due to susceptibility to glucuronidation .
Fluorine Positioning and Impact
- The 6-fluoro substitution on the benzothiazole ring (target compound) is conserved in ’s derivative. In contrast, fluorophenyl groups in ’s chromen-4-one derivative are positioned para to the core, altering electronic distribution .
Pharmacological Activity Trends
- Benzothiazole derivatives consistently exhibit antitumor and antiviral activities. The target compound’s pyrrolin-2-one core may synergize with the 6-fluoro group to enhance topoisomerase inhibition, as seen in related benzothiazoles .
- The 3-hydroxyl group in the target compound and ’s analog could confer antioxidant properties, reducing oxidative stress in therapeutic contexts .
Structural and Crystallographic Insights
- Dihedral Angles and Planarity :
In , the benzothiazole-pyrazole derivative exhibits dihedral angles of 6.41–34.02° between the benzothiazole and phenyl rings, indicating moderate planarity. The target compound’s pyrrolin-2-one system likely adopts a similar conformation, but its fused structure may enforce greater rigidity, reducing rotational freedom . - Intermolecular Interactions: Weak π–π interactions and C–H···π bonds stabilize the crystal lattice in benzothiazole derivatives (). The 2-furylcarbonyl group in the target compound may participate in similar non-covalent interactions, influencing packing efficiency and solubility .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
